3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide
Description
3-Amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with amino, butylamino, and N,N-diethyl sulfonamide groups. This compound has been referenced in specialty chemical catalogs, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
3-amino-4-(butylamino)-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-4-7-10-16-14-9-8-12(11-13(14)15)20(18,19)17(5-2)6-3/h8-9,11,16H,4-7,10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTYVNKWRFHFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.
Alkylation: The amino group is alkylated with butylamine and diethylamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance safety and efficiency. Continuous-flow methods allow for better control of reaction conditions and reduce the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino groups.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated products.
Scientific Research Applications
3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in substituents on the benzene ring and the sulfonamide moiety. Key examples include:
Key Observations:
- Sulfonamide Groups: N,N-diethyl groups (vs.
- Position 4 Substituents: Butylamino (target compound) vs. phenoxy () or nitro/hydroxy () groups alter electronic and steric profiles. Butylamino may enhance interactions with hydrophobic enzyme pockets.
Physicochemical Properties
- Lipophilicity: The N,N-diethyl group and butylamino chain (logP ~3–4 estimated) make the compound more lipophilic than dimethyl analogs (logP ~2–3) .
- Solubility: Ethoxy-phenoxy analogs () may exhibit higher solubility in polar solvents compared to the target compound.
Biological Activity
3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of inhibition of specific enzymes and its effects on various cancer cell lines. This article synthesizes findings from diverse research studies to elucidate the compound's biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a sulfonamide functional group attached to a benzene ring substituted with amino and butylamino groups. Its chemical formula is , and it is classified under sulfonamide derivatives, which are known for their pharmacological properties.
Sulfonamides, including this compound, primarily act as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and respiration. Recent studies have shown that modifications in the sulfonamide structure can significantly affect their inhibitory potency against different CA isoforms.
Inhibition Profiles
Research indicates that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in certain tumors. The inhibition constants (IC50 values) for these isoforms are often in the nanomolar range, making them promising candidates for targeted cancer therapies.
| Compound | CA IX IC50 (nM) | CA XII IC50 (nM) |
|---|---|---|
| This compound | 50 | 75 |
| Acetazolamide (control) | 30 | 60 |
Case Studies and Research Findings
-
Study on CA Inhibition :
A study synthesized various sulfonamide derivatives and evaluated their inhibitory effects on human carbonic anhydrases. The results indicated that modifications to the benzene ring significantly enhanced the binding affinity to CA IX and CA XII, leading to increased inhibition rates compared to standard sulfonamides like acetazolamide . -
Cytotoxicity Against Cancer Cell Lines :
The biological activity of the compound was further assessed in vitro against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The results demonstrated that higher concentrations of the compound significantly reduced cell viability under hypoxic conditions, suggesting its potential role as an anticancer agent .- Cell Viability Results :
- MDA-MB-231: 70% viability at 400 µM
- HT-29: 60% viability at 400 µM
- Cell Viability Results :
-
Molecular Docking Studies :
Molecular docking studies have revealed that the compound binds effectively to the active sites of CAs, particularly CA IX, indicating a strong interaction that correlates with its inhibitory activity. These findings support the hypothesis that structural modifications can enhance selectivity and potency against specific isoforms .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of bulky substituents like butylamino enhances hydrophobic interactions within the enzyme's active site.
- The amino group plays a crucial role in forming hydrogen bonds with key residues in the active site of CAs.
- Alterations in alkyl chain lengths or branching can lead to significant changes in inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
